![molecular formula C8H10BrNO B1374283 5-Bromo-4-methoxy-2-methylaniline CAS No. 861084-04-0](/img/structure/B1374283.png)
5-Bromo-4-methoxy-2-methylaniline
Overview
Description
“5-Bromo-4-methoxy-2-methylaniline” is a chemical compound with the molecular formula C8H10BrNO . It has a molecular weight of 216.08 g/mol . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The molecular structure of “5-Bromo-4-methoxy-2-methylaniline” consists of a benzene ring substituted with a bromo group, a methoxy group, and a methylamine group . The InChI string representation of the molecule is InChI=1S/C8H10BrNO/c1-5-3-8(11-2)6(9)4-7(5)10/h3-4H,10H2,1-2H3
.
Physical And Chemical Properties Analysis
“5-Bromo-4-methoxy-2-methylaniline” is a solid at room temperature . It has a molecular weight of 216.07 g/mol . The compound has a topological polar surface area of 35.2 Ų . It has one hydrogen bond donor and two hydrogen bond acceptors .
Scientific Research Applications
Medicine: Pharmaceutical Intermediates
5-Bromo-4-methoxy-2-methylaniline: is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its bromine and methoxy groups make it a versatile precursor for constructing complex molecules that are essential in drug development, particularly in the creation of novel therapeutic agents .
Agriculture: Pesticide Synthesis
In the agricultural sector, this compound serves as a building block for the synthesis of pesticides. Its chemical structure can be modified to produce compounds that are effective in pest control, contributing to the protection of crops and ensuring food security .
Material Science: Polymer Chemistry
The compound finds applications in material science, especially in polymer chemistry. It can be incorporated into polymers to impart specific properties such as increased durability or resistance to environmental factors, which is crucial for developing advanced materials .
Environmental Science: Analytical Studies
5-Bromo-4-methoxy-2-methylaniline: is used in environmental science for analytical studies. It can act as a reagent or a standard in the quantification of environmental pollutants, aiding in the monitoring and assessment of environmental health .
Analytical Chemistry: Chromatography
In analytical chemistry, this compound is employed in chromatographic techniques to help in the separation and identification of complex mixtures. Its unique chemical properties allow for its use as a standard in calibrating instruments and ensuring the accuracy of analytical results .
Biochemistry: Neurotransmitter Research
The compound is also relevant in biochemistry, particularly in the study of neurotransmitters. It can be used to synthesize analogs of neurotransmitters or their inhibitors, which are valuable in neurological research and understanding brain function .
Pharmacology: Drug Design
In pharmacology, 5-Bromo-4-methoxy-2-methylaniline is instrumental in drug design. Its molecular framework is suitable for creating pharmacophores, which are critical in the discovery of new drugs with potential therapeutic effects .
Organic Synthesis: Multistep Reactions
Lastly, it plays a significant role in organic synthesis. The compound can undergo various chemical reactions, making it a key starting material in multistep synthetic routes for producing complex organic molecules .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed . The hazard statements associated with the compound include H302, indicating harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
It is known that similar compounds, such as 2-bromo-4-methylaniline, can interact with various biological targets, including enzymes and receptors .
Mode of Action
It is known that similar compounds can undergo reactions such as nitration, conversion from the nitro group to an amine, and bromination . These reactions can alter the compound’s interaction with its targets, leading to changes in biological activity.
Biochemical Pathways
Similar compounds have been shown to participate in various biochemical reactions, such as the formation of amides . These reactions can affect downstream biochemical pathways and cellular processes.
Result of Action
Similar compounds have been shown to have various biological effects, such as the activation of certain enzymes .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially affect the compound’s action .
properties
IUPAC Name |
5-bromo-4-methoxy-2-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-5-3-8(11-2)6(9)4-7(5)10/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSWHWHADJOWJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735732 | |
Record name | 5-Bromo-4-methoxy-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
861084-04-0 | |
Record name | 5-Bromo-4-methoxy-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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